2-(4-(2-CL-Benzyl)-1-piperazinyl)-N'-(4-(methylthio)benzylidene)acetohydrazide
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Overview
Description
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an acetohydrazide moiety linked to a 4-(methylthio)benzylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with acetohydrazide under controlled conditions to form the hydrazide linkage. Finally, the compound is condensed with 4-(methylthio)benzaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine bond in the benzylidene moiety can be reduced to an amine.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the benzylidene moiety may facilitate binding to enzymes or other proteins. The compound’s effects are mediated through these interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide
- 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide analogs with different substituents on the benzylidene or piperazine rings.
Uniqueness
The uniqueness of 2-(4-(2-CL-Benzyl)-1-piperazinyl)-N’-(4-(methylthio)benzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H25ClN4OS |
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Molecular Weight |
417.0 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25ClN4OS/c1-28-19-8-6-17(7-9-19)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-4-2-3-5-20(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+ |
InChI Key |
DZBKJYTXSRTVAA-OEAKJJBVSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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